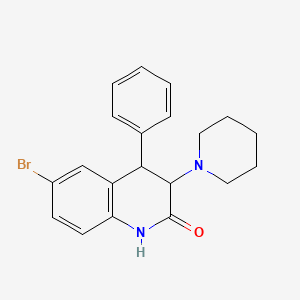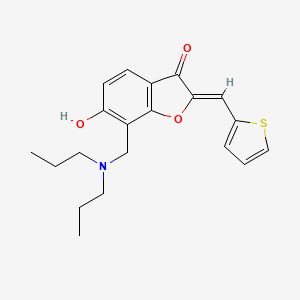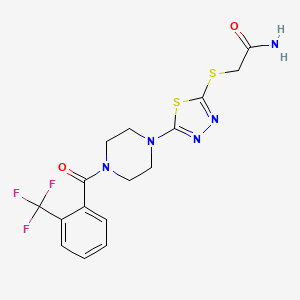![molecular formula C15H15N3O3S B2621502 2-[(4-Aminophenyl)thio]-N-(4-nitrophenyl)-propanamide CAS No. 899589-31-2](/img/structure/B2621502.png)
2-[(4-Aminophenyl)thio]-N-(4-nitrophenyl)-propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(4-Aminophenyl)thio]-N-(4-nitrophenyl)-propanamide (2-[(4-APT)NPP] is a compound composed of an amino group, a thio group, a nitro group, and a propanamide group. It has been studied for its potential application in the fields of medicine, biochemistry, and physiology.
Wissenschaftliche Forschungsanwendungen
2-[(4-APT)NPP] has been studied for its potential application in the fields of medicine, biochemistry, and physiology. It has been used as a drug for the treatment of bacterial infections, as an inhibitor of the enzyme dihydrofolate reductase, and as a reagent for the synthesis of other compounds. It has also been used to study the effects of nitric oxide in the body, as well as to study the mechanism of action of certain drugs.
Wirkmechanismus
2-[(4-APT)NPP] acts as an inhibitor of the enzyme dihydrofolate reductase (DHFR), which is involved in the synthesis of folate in the body. By inhibiting DHFR, 2-[(4-APT)NPP] blocks the synthesis of folate, leading to a decrease in the amount of folate available for use by the body. This inhibition of DHFR is thought to be the mechanism of action of 2-[(4-APT)NPP] in the body.
Biochemical and Physiological Effects
2-[(4-APT)NPP] has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of certain bacteria, as well as to inhibit the activity of the enzyme dihydrofolate reductase. It has also been shown to reduce the levels of nitric oxide in the body, as well as to reduce the levels of certain inflammatory markers. In addition, 2-[(4-APT)NPP] has been shown to have anti-tumor activity in certain types of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
2-[(4-APT)NPP] has several advantages for use in lab experiments. It is relatively easy to synthesize, and it is stable in aqueous solutions. It can also be used to study the effects of nitric oxide in the body, as well as to study the mechanism of action of certain drugs. However, 2-[(4-APT)NPP] also has some limitations for use in lab experiments. It is a relatively expensive compound, and it is not very soluble in organic solvents.
Zukünftige Richtungen
There are several potential future directions for research on 2-[(4-APT)NPP]. One potential direction is to investigate its potential use as an antimicrobial agent. Another potential direction is to investigate its potential use as an anti-cancer agent. Additionally, further research could be done to investigate its potential use as an inhibitor of the enzyme dihydrofolate reductase. Finally, further research could be done to investigate its potential use as an anti-inflammatory agent.
Synthesemethoden
2-[(4-APT)NPP] can be synthesized through a condensation reaction between 4-aminophenylthioacetamide and 4-nitrophenylpropionamide. The reaction is catalyzed by an acid, such as hydrochloric acid or acetic acid, and the reaction is carried out in an aqueous solution at a temperature of 50-60°C. The reaction yields a white solid product, which can be purified by recrystallization.
Eigenschaften
IUPAC Name |
2-(4-aminophenyl)sulfanyl-N-(4-nitrophenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O3S/c1-10(22-14-8-2-11(16)3-9-14)15(19)17-12-4-6-13(7-5-12)18(20)21/h2-10H,16H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJFBSKBKPSREJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])SC2=CC=C(C=C2)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


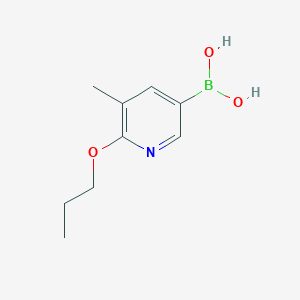

![N-(furan-2-ylmethyl)benzofuro[3,2-d]pyrimidin-4-amine hydrochloride](/img/structure/B2621423.png)
![3-(pyridin-2-ylmethylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B2621424.png)
![1-[2-(2-Chlorophenyl)-2-oxoethyl]-3-{[3-(trifluoromethyl)phenyl]methyl}imidazolidine-2,4,5-trione](/img/structure/B2621428.png)
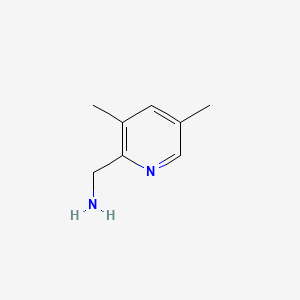
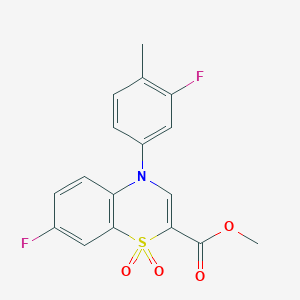

![({[2-(Trifluoromethyl)phenyl]methyl}carbamoyl)methyl 4-tert-butylbenzoate](/img/structure/B2621438.png)
